Dibromonitromethane

Beschreibung

Contextualization of Halonitromethanes as Disinfection Byproducts in Aqueous Systems

The chemical disinfection of water is a cornerstone of public health, drastically reducing the incidence of waterborne diseases. nih.gov However, this essential process can lead to the formation of unintended chemical compounds known as disinfection byproducts (DBPs). nih.govresearchgate.net These substances are created when disinfectants such as chlorine, chloramines, or ozone react with naturally occurring organic matter (NOM), and inorganic ions like bromide and iodide, which are often present in source waters. researchgate.netwaterrf.orgwaterrf.org While hundreds of DBPs have been identified in treated water, only a select few are currently regulated. researchgate.netnih.gov

Among the classes of emerging, non-regulated DBPs, halonitromethanes (HNMs) have garnered significant attention from the research community. waterrf.orgnih.gov HNMs are nitrogenous disinfection byproducts (N-DBPs) that include a range of chlorinated, brominated, and mixed bromo-chloro species. nih.govnih.gov The formation of specific HNMs is influenced by the treatment process; for instance, preozonation followed by chlorination or chloramination can increase the formation of some HNMs. acs.orgnih.gov The presence of bromide in the source water is a critical factor that can shift the speciation of DBPs, favoring the formation of brominated compounds over their chlorinated analogs. nih.govnih.gov

Commonly identified HNMs in disinfected waters include:

Chloronitromethane (CNM)

Dichloronitromethane (B120543) (DCNM)

Trichloronitromethane (TCNM)

Bromonitromethane (B42901) (BNM)

Dibromonitromethane (DBNM)

Tribromonitromethane (B120744) (TBNM)

Mixed species such as Bromochloronitromethane (B120540) (BCNM) and Dibromochloronitromethane (B120692) (DBCNM) nih.govnih.gov

Significance of this compound within the Halonitromethane Class

This compound (DBNM) is a prominent compound within the HNM class, frequently detected in various disinfected aqueous environments, including drinking water and swimming pools. nih.govacs.org Its formation is particularly favored in source waters containing bromide that undergo disinfection. nih.gov Research has demonstrated that as bromide concentration increases during certain disinfection processes, the dominant HNM species can shift from chlorinated forms like trichloronitromethane (TCNM) to brominated ones, including DBNM and tribromonitromethane (TBNM). nih.gov

A comprehensive study of public swimming pools in Barcelona, Spain, identified a variety of DBPs, with this compound being detected in both chlorinated and brominated pools. nih.gov This highlights its prevalence in recreational water environments where human-derived precursors like sweat and urine contribute to DBP formation. nih.gov

Table 1: Detection of Selected Halonitromethanes in Swimming Pool Water Samples

| Compound | Detected in Chlorinated Pool Water | Detected in Brominated Pool Water |

|---|---|---|

| This compound | Yes | Yes |

| Dichloroacetamide | Yes | No |

| Bromochloroacetamide | Yes | No |

| Dibromoacetamide | Yes | Yes |

Source: Adapted from research on swimming pool water in Barcelona, Spain. nih.gov

The significance of DBNM is further underscored by toxicological research, which indicates that brominated DBPs are often more cytotoxic and genotoxic than their chlorinated counterparts. nih.govillinois.edu In a comparative study of nine different HNMs using Chinese Hamster Ovary (CHO) cells, this compound was found to be the most potent at inducing genomic DNA damage. nih.gov

Table 2: Comparative Genotoxicity of Halonitromethanes in CHO Cells

| Rank | Compound |

|---|---|

| 1 | This compound (DBNM) |

| 2 | Bromodichloronitromethane (B120469) (BDCNM) |

| 3 | Tribromonitromethane (TBNM) |

| 4 | Trichloronitromethane (TCNM) |

| 5 | Bromonitromethane (BNM) |

| 6 | Dibromochloronitromethane (DBCNM) |

| 7 | Bromochloronitromethane (BCNM) |

| 8 | Dichloronitromethane (DCNM) |

| 9 | Chloronitromethane (CNM) |

Source: Based on the rank order of potency to induce genomic DNA damage. nih.gov

The frequent occurrence of this compound in treated water and its notable position in toxicological assessments solidify its importance as a key subject of investigation in environmental chemistry research concerning disinfection byproducts. nih.govnih.gov

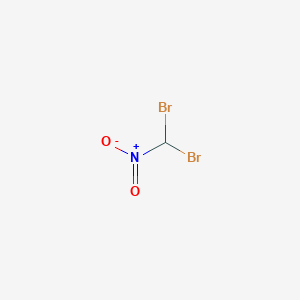

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dibromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVYCCMYUNRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021637 | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-91-4 | |

| Record name | Dibromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dibromonitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Formation Mechanisms and Pathways of Dibromonitromethane in Aqueous Environments

Precursor Identification and Characterization in Drinking Water Systems

The building blocks for dibromonitromethane are a diverse array of organic and inorganic compounds found in natural water sources. Identifying these precursors is the first step in controlling the formation of this DBP.

Natural organic matter (NOM) is a complex mixture of organic compounds derived from the decomposition of plants and microorganisms. It is a primary precursor for the formation of various DBPs, including this compound. NOM is broadly categorized into humic and fulvic acids.

Humic acids are characterized by a higher molecular weight and aromaticity compared to fulvic acids. frontiersin.orgnih.gov The aromatic and polar fractions of NOM, particularly fulvic acids, have been shown to enhance the photochemical bromination of organic compounds. researchgate.net Studies have indicated that for chlorinated humic acids, high specific UV absorbance (SUVA), low molecular weight, and low nitrogen-to-carbon ratios are associated with higher trihalomethane formation. frontiersin.org In contrast, for fulvic acids, low oxygen-containing aliphatic carbon groups are linked to trihalomethane formation through both oxidation and incorporation pathways. frontiersin.org The presence of bromide ions in water containing humic acid can lead to the conversion of trichloronitromethane to this compound and tribromonitromethane (B120744) during disinfection processes. nih.gov

Dissolved organic nitrogen (DON) represents a significant fraction of the total nitrogen in many water bodies and is a key contributor to the formation of nitrogenous DBPs (N-DBPs) like this compound. bohrium.comrsc.org DON comprises a wide range of compounds, including proteins, amino acids, and humic substances. nih.gov

Research has shown a correlation between the levels of dichlorinated N-DBPs and the ratio of DON to dissolved organic carbon, suggesting that DON of autochthonous origin (produced within the water body) plays a crucial role in their formation. rsc.org Specifically, a lower ratio of dissolved organic carbon (DOC) to DON can lead to an increased formation of halogenated N-DBPs, including trichloronitromethane, when free chlorine is used for disinfection. researchgate.net The hydrophilic fraction of DON has been found to have a higher potential for forming nitrogenous DBPs.

Certain amino acids, which are components of DON, have been identified as potent precursors for this compound.

Tryptophan: This amino acid has been shown to be a significant precursor for the formation of brominated halonitromethanes. researchgate.net During the UV/chlorine disinfection of water containing bromide and tryptophan, this compound and tribromonitromethane were identified as the predominant initial brominated halonitromethane species. researchgate.net The presence of bromide ions in the water facilitates the shift from the formation of chlorinated to brominated DBPs. One study demonstrated that as the bromide concentration increased, the predominant halonitromethane species shifted from trichloronitromethane to this compound and tribromonitromethane, which collectively accounted for over 54% of the total halonitromethanes at a bromide concentration of 15 mg/L.

Aspartic Acid: This amino acid is also a known precursor to brominated halonitromethanes. Studies have shown that in the presence of bromide, the disinfection of water containing aspartic acid can lead to the formation of various brominated halonitromethanes. The yields of these byproducts are influenced by factors such as the ratio of chlorine to bromide. researchgate.net

To illustrate the DBP formation potential of these amino acids, consider the following research findings:

| Precursor | Disinfection Condition | Predominant Brominated Halonitromethanes | Reference |

| Tryptophan | UV/Chlorine with Bromide | This compound, Tribromonitromethane | researchgate.net |

| Aspartic Acid | UV/Chlorine with Bromide | Various Brominated Halonitromethanes |

Disinfection Chemistry and Byproduct Formation Pathways

The transformation of organic precursors into this compound is driven by the chemistry of the disinfection process, primarily chlorination in the presence of bromide.

The generally accepted mechanism for the formation of halonitromethanes from amino acids during chlorination involves a series of reactions. In the presence of bromide, hypochlorous acid (HOCl) from chlorine disinfection rapidly oxidizes bromide ions to form hypobromous acid (HOBr). HOBr is a more effective brominating agent than HOCl is a chlorinating agent.

The formation of this compound from amino acid precursors like tryptophan and aspartic acid is thought to proceed through the following general steps:

N-Bromination: The amino group of the amino acid reacts with hypobromous acid to form an N-bromoamino acid.

Decarboxylation and Dehydrobromination: The N-bromoamino acid can undergo decarboxylation (loss of a carboxyl group) and dehydrobromination (loss of hydrogen bromide) to form a nitromethane (B149229) precursor.

Successive Bromination: The nitromethane precursor then undergoes successive bromination reactions with hypobromous acid, leading to the formation of monobromonitromethane, this compound, and ultimately tribromonitromethane.

The specific reaction intermediates and the kinetics of each step can vary depending on the structure of the amino acid and the reaction conditions, such as pH and the concentrations of chlorine and bromide.

Mechanisms of Chlorination-Induced Formation

Influence of Free Chlorine Concentration

The concentration of free chlorine, which exists in water as hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl⁻), is a critical factor in the formation of brominated halonitromethanes (Br-HNMs), including this compound. researchgate.net Research indicates a direct correlation between the free chlorine dosage and the production of these compounds.

Studies have demonstrated that increasing the free chlorine concentration, for instance from 0.2 to 1.8 mM, can significantly promote the production of Br-HNMs. Current time information in Rhône, FR. This is because higher concentrations of the oxidizing agent (chlorine) increase the rate of reaction with organic precursors and bromide. In the presence of bromide ions (Br⁻), free chlorine oxidizes them to form hypobromous acid (HOBr), which is a more effective brominating agent than chlorine is a chlorinating agent. This leads to the formation of brominated DBPs. When the concentration of bromide is high, the predominant species of halonitromethanes (HNMs) can shift from chlorinated varieties to brominated ones like this compound and tribromonitromethane. nih.gov

The ratio of chlorine to bromide (Cl₂:Br⁻) also plays a significant role. Increasing this ratio by raising the free chlorine dosage while keeping the bromide concentration fixed has been shown to increase the total yield of Br-HNMs. nih.gov However, it is noteworthy that in some contexts, such as breakpoint chlorination where free chlorine is applied in great excess, the residual free chlorine concentration may have a limited influence on DBP formation, as it is no longer the limiting factor. nih.gov

Table 1: Effect of Free Chlorine on DBNM Formation

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Free Chlorine Concentration | Increased from 0.2 to 1.8 mM | Significantly promoted the production of Br-HNMs. | Current time information in Rhône, FR. |

| Cl₂:Br⁻ Ratio | Increased from 0.25 to 3.0 (by increasing free chlorine) | Total Br-HNM yield increased from 2.40 to 251.14 μg L⁻¹. | nih.gov |

| Bromide Presence | Increased from 0 to 15.0 mg L⁻¹ | Predominant HNM species shifted from chlorinated to brominated (DBNM and TBNM). | nih.gov |

Role of Hypochlorous Acid (HOCl)

Hypochlorous acid (HOCl) is the primary reactive species of free chlorine responsible for disinfection and DBP formation in acidic to neutral pH conditions. umaine.edu In aqueous solutions, chlorine dissolves to form a pH-dependent equilibrium between HOCl and the less reactive hypochlorite ion (OCl⁻). nih.gov The pKa of this equilibrium is approximately 7.5, meaning that below this pH, the more potent oxidant, HOCl, is the dominant species. researchgate.netnih.gov

HOCl is a powerful oxidizing agent that initiates the formation of DBNM through several pathways. nih.gov Firstly, it readily oxidizes bromide ions (Br⁻) present in the water to form hypobromous acid (HOBr). HOBr is a highly reactive brominating agent that can subsequently react with organic nitrogen precursors to form brominated intermediates.

Secondly, HOCl can directly react with organic matter. The mechanism often involves electrophilic substitution or oxidation of electron-rich sites within the organic precursor molecules. nih.gov For nitrogenous precursors like amino acids, HOCl can lead to the formation of organic chloramines which are intermediates in the pathway to halonitromethane formation. nih.gov The reactions of HOCl with the carbon-carbon double bonds or other functional groups in precursor molecules can lead to the formation of the trihalogenated methane (B114726) structure, while the nitrogen source is oxidized to a nitro group. The specific reaction pathways are complex and depend on the structure of the organic precursor. nih.gov

Radical-Mediated Pathways (e.g., HO•, Cl•)

In addition to direct reactions with disinfectants, radical-mediated pathways can contribute to the formation of DBPs like this compound. These pathways are particularly relevant in advanced oxidation processes (AOPs), but can also occur during standard chlorination. During breakpoint chlorination—the point at which ammonia (B1221849) is completely oxidized—hydroxyl radicals (•OH) can be produced. nih.govresearchgate.net A proposed mechanism involves the interaction between trichloramine (NCl₃) and dichloramine (NHCl₂), which generates •OH. nih.govresearchgate.net

Once formed, the highly reactive hydroxyl radical (•OH) can abstract hydrogen atoms from organic precursors, creating organic radicals. These radicals are then susceptible to attack by other reactive species in the water. The hydroxyl radical can also react with chlorine species (HOCl/OCl⁻) to form reactive chlorine species (RCS) such as the chlorine radical (•Cl). researchgate.net

The chlorine radical (•Cl) is a powerful and selective oxidant. youtube.com Both •OH and •Cl can initiate a series of reactions, including oxidation and halogenation of organic matter, that lead to the formation of DBNM precursors or the direct incorporation of bromine and the nitro group. For instance, radical attack can activate otherwise less reactive compounds, making them available for subsequent reactions with hypobromous acid. While much research has focused on the role of radicals in the degradation of halonitromethanes, these same reactive species are implicated in their initial formation by transforming complex organic matter into reactive intermediates. researchgate.netepa.gov

Mechanisms of Chloramination-Induced Formation

Chloramination, the use of chloramines (primarily monochloramine, NH₂Cl) for disinfection, is often employed to reduce the formation of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). waterrf.org However, chloramination can favor the formation of certain nitrogenous DBPs (N-DBPs), including halonitromethanes. nih.govresearchgate.net

In bromide-containing waters, the mechanism of DBNM formation during chloramination is distinct from that of chlorination. Monochloramine reacts with bromide to form brominated amines, such as monobromamine (NH₂Br) and bromochloramine (NHBrCl). nih.gov Kinetic modeling suggests that these brominated amine species, rather than free hypobromous acid, are the major reactants responsible for the formation of brominated DBPs during chloramination. nih.gov It is estimated that bromochloramine and monobromamine can be responsible for over 95% of the formed Br-DBPs. nih.gov

Influence of Ultraviolet (UV) Irradiation in Combination with Disinfectants

The combination of ultraviolet (UV) irradiation with chemical disinfectants is a common strategy in multi-barrier water treatment approaches. This combination can, however, influence the formation of DBPs, including this compound.

The UV/chlorine advanced oxidation process involves the photolysis of free chlorine (HOCl/OCl⁻) to generate highly reactive radicals, including hydroxyl radicals (•OH) and chlorine radicals (•Cl). fao.org This process is effective for degrading micropollutants but can also enhance the formation of certain DBPs.

When bromide-containing water is treated with UV/chlorine, the formation of brominated halonitromethanes (Br-HNMs) like DBNM can be significantly promoted. Current time information in Rhône, FR. The process typically sees an initial rapid formation of Br-HNMs, reaching a peak before gradually declining over time. Current time information in Rhône, FR. Initially, DBNM and tribromonitromethane (TBNM) are often the predominant species formed. Current time information in Rhône, FR.researchgate.net

The enhanced formation is attributed to the radicals generated by UV photolysis of chlorine, which can activate organic precursors and accelerate reaction pathways. fao.org For example, UV/chlorine treatment can dramatically increase the formation of trichloronitromethane (TCNM) from precursors like methylamine (B109427) and dimethylamine (B145610) by oxidizing the aliphatic amines to nitro compounds. researchgate.net In the presence of bromide, these pathways lead to the formation of DBNM. Factors such as higher chlorine dosage and increased bromide concentration promote HNM formation in this process, while a higher pH tends to inhibit it. Current time information in Rhône, FR.

Table 2: DBNM Formation in UV/Chlorine vs. UV/Chloramine (B81541) Processes

| Process | Bromide Concentration | Observation on HNM Formation | Reference |

|---|---|---|---|

| UV/Chlorine | 0.2 mg L⁻¹ | Maximum HNM concentration was 12.03 μg L⁻¹. Predominant species converted from TCNM to DBNM and TBNM. | researchgate.net |

| UV/Chloramine | 0.2 mg L⁻¹ | Maximum HNM concentration was 3.69 μg L⁻¹. Predominant species converted from DCNM to BCNM and DBNM. | researchgate.net |

The combination of UV light with chloramines is also used in water treatment, often to control chloramine residuals and for secondary disinfection. wavelengthsuv.comnih.gov Similar to the UV/chlorine process, UV/chloramination can lead to the formation of HNMs, although the yields and species distribution may differ.

In bromide-containing waters, UV/chloramine disinfection leads to the formation of DBNM. researchgate.net Research comparing the two processes found that the maximum concentration of HNMs during UV/chloramine disinfection was significantly lower than during UV/chlorine treatment. researchgate.net However, the presence of bromide still shifted the speciation of the HNMs formed. In one study, without bromide, dichloronitromethane (B120543) (DCNM) was a key product, but with the addition of bromide, the predominant species shifted to bromochloronitromethane (B120540) (BCNM) and this compound (DBNM). researchgate.net The formation of HNMs can also be promoted during MP UV/post-chloramination, although the effect may be less pronounced than with post-chlorination. nih.gov

Role of Photolysis in Nitroalkane Formation from Chlorinated Primary Amines

The use of ultraviolet (UV) light in conjunction with chlorine (the UV/chlorine process) is an advanced oxidation process in water treatment. acs.orgnih.gov Research has shown that this process can lead to the formation of nitroalkanes from chlorinated primary amines. acs.orgnih.gov Primarily driven by UV photolysis, chlorinated primary amines can be converted into nitroalkanes with conversion rates of approximately 10%. acs.orgnih.gov Both dissolved oxygen and free chlorine are crucial for this transformation. acs.orgnih.gov Subsequent post-chlorination can further react with these newly formed nitroalkanes to create chloronitroalkanes, such as trichloronitromethane. acs.orgnih.gov

The process begins with the transformation of secondary amines into secondary organic chloramines through chlorination. acs.orgnih.gov Radicals like hydroxyl (HO•) and chlorine (Cl•) radicals then play a predominant role in transforming these chloramines into primary amines and chlorinated primary amines. acs.orgnih.gov The photolysis of free available chlorine (a combination of hypochlorous acid and hypochlorite) by UV light produces a variety of reactive oxidants, including hydroxyl and chlorine radicals, which can enhance the degradation of contaminants but also participate in the formation of disinfection byproducts. rsc.orgnsf.gov The efficiency of producing these reactive oxidants is dependent on factors like pH and the wavelength of the UV irradiation. rsc.orgnsf.gov

Impact of Water Matrix Parameters on DBNM Formation

The chemical composition of the water, often referred to as the water matrix, significantly affects the formation of DBNM. Key parameters include the concentration of bromide ions, pH levels, the presence of nitrite (B80452), and the concentration of metal ions like copper.

Effect of Bromide Ion Concentration

The presence of bromide ions (Br⁻) in source water is a critical factor in the formation and speciation of DBNM and other halogenated disinfection byproducts. bohrium.com During disinfection processes like chlorination or chloramination, chlorine can oxidize bromide to form hypobromous acid, which is a more effective brominating agent than chlorine is a chlorinating agent. nih.gov

This leads to a shift in the speciation of disinfection byproducts (DBPs) from chlorinated to brominated forms. researchgate.netresearchgate.net Studies have consistently shown that as the bromide concentration increases, the formation of bromine-containing HNMs, including DBNM and tribromonitromethane (TBNM), increases. bohrium.comresearchgate.net In fact, with increasing bromide levels, TBNM can become the most predominant species. researchgate.net The total concentration and toxicity of HNMs have been observed to rise with higher bromide-to-chlorine mass ratios. bohrium.com While bromide enhances the formation of brominated THMs and HNMs, it can decrease the yield of other DBPs like haloacetic acids (HAAs). researchgate.netresearchgate.net

Table 1: Effect of Bromide Ion Concentration on Halonitromethane (HNM) Formation

| Bromide Concentration | Observation | Source(s) |

|---|---|---|

| Increasing | Shifts DBP formation from chlorinated to brominated species. | nih.govresearchgate.netresearchgate.net |

| Increasing | Increases the concentration of bromine-containing HNMs (e.g., DBNM, TBNM). | bohrium.comresearchgate.net |

| Increasing (0.12 to 0.60 mM) | Enhanced the yields of four Br-HNMs, with TBNM being the most predominant. | researchgate.net |

Influence of pH

The pH of the water is a master variable that controls the formation of many DBPs, including DBNM. The effect of pH can, however, differ depending on the specific DBP group and the disinfection method used. For halonitromethanes formed during UV/chloramine or UV/chlorine disinfection, formation is generally suppressed by higher, more alkaline pH levels. bohrium.comresearchgate.net Specifically, studies investigating HNM formation from precursors like aspartic acid during LED-UV/chlorine disinfection found that yields declined as the pH increased from 6.0 to 8.0. researchgate.net

In contrast, the formation of trihalomethanes (THMs) often increases with rising pH. dtu.dkdeswater.com For haloacetonitriles (HANs), another class of nitrogenous DBPs, formation tends to increase with decreasing pH. dtu.dknih.gov This highlights that controlling pH to minimize one class of DBPs might inadvertently increase the formation of another. dtu.dkutrgv.edu

Table 2: General Influence of pH on Disinfection Byproduct (DBP) Formation

| DBP Class | Effect of Increasing pH | Source(s) |

|---|---|---|

| Halonitromethanes (HNMs) | Decreased formation | bohrium.comresearchgate.netresearchgate.net |

| Trihalomethanes (THMs) | Increased formation | dtu.dkdeswater.com |

| Haloacetonitriles (HANs) | Decreased formation | dtu.dknih.gov |

Role of Nitrite

The presence of nitrite (NO₂⁻) in water can significantly promote the formation of HNMs during both chlorination and ozonation-chlorination processes. researchgate.netnih.gov Studies examining the formation of HNMs from amino acids and amino sugars found that the presence of nitrite led to an increase in HNM formation. nih.gov This effect was observed even when monochloramine was used as the disinfectant, a process that typically forms minimal HNMs on its own. researchgate.net Conversely, nitrite appears to have no significant influence on the formation of trihalomethanes (THMs). researchgate.net

Impact of Copper Ions (Cu²⁺)

Copper ions (Cu²⁺), which can be present in water from copper algaecides or corrosion of copper pipes, have been shown to promote the formation of chlorinated HNMs. researchgate.net Research on HNM formation from aspartic acid during LED-UV/chlorine disinfection specifically identified that copper ions enhanced the creation of chlorinated HNMs. researchgate.net Copper corrosion products, including Cu²⁺, have also been found to enhance the formation of other nitrogenous DBPs like dichloroacetonitrile (B150184) and dichloroacetamide during chloramination. researchgate.net The mechanism can involve the formation of complexes between copper ions and precursor compounds or intermediates. nih.gov

Temperature Effects on Formation Kinetics

Water temperature has a significant impact on the formation rates and maximum concentrations of disinfection byproducts. deswater.comnih.gov Generally, an increase in temperature accelerates the chemical reactions involved in DBP formation. nih.govyoutube.com Studies have shown that for DBPs like chloroform, dichloroacetic acid, and trichloroacetic acid, increasing the temperature enhances both the formation rates and the maximum concentrations achieved. nih.gov The maximum concentration of these DBPs has been observed to increase exponentially with water temperature. nih.gov This relationship can be quantified using the Arrhenius equation to calculate the apparent reaction activation energy for the formation of each specific DBP. nih.gov Therefore, higher water temperatures in treatment plants or distribution systems can be expected to lead to higher levels of DBNM and other DBPs. deswater.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DBNM |

| Tribromonitromethane | TBNM |

| Trichloronitromethane | TCNM |

| Halonitromethanes | HNMs |

| Trihalomethanes | THMs |

| Haloacetic Acids | HAAs |

| Haloacetonitriles | HANs |

| Hypobromous acid | HOBr |

| Hypochlorous acid | HOCl |

| Dichloroacetonitrile | DCAN |

| Dichloroacetamide | DCAcAm |

| Chloroform | |

| Dichloroacetic acid | DCAA |

| Trichloroacetic acid | TCAA |

Quantitative and Qualitative Speciation Studies of DBNM Formation

Quantitative and qualitative speciation studies are essential for understanding the formation of this compound (DBNM) in aqueous environments. These studies investigate the specific chemical precursors and reaction conditions that lead to the creation of DBNM, often in the context of a broader class of disinfection byproducts (DBPs) known as halonitromethanes (HNMs). The formation and speciation of these compounds are complex and depend on a variety of factors including the nature of organic precursors, the type of disinfectant used, and the specific chemical conditions of the water. deswater.comnih.gov

Qualitative Findings: Precursors and Conditions

Research has identified several key factors that influence the formation of DBNM and other HNMs. The source and character of natural organic matter (NOM) are of primary importance. Studies have shown that hydrophilic fractions of NOM, which are less effectively removed by conventional water treatment processes, tend to be the main precursors for HNMs and exhibit significantly higher HNM yields compared to hydrophobic and transphilic fractions. nih.gov The aromaticity of the NOM also plays a role; for instance, the contribution of nitrite to HNM formation is positively correlated with the specific ultraviolet absorbance (SUVA) of the organic matter, an indicator of aromatic content. daneshyari.com Specific organic compounds, such as 2-nitrophenol (B165410) and 3-nitrophenol, have been identified as potent precursors for chlorinated HNMs, though their direct pathway to DBNM is part of a complex reaction web. nih.gov

The presence of bromide (Br⁻) in the source water is a critical determinant for the formation of brominated DBPs, including DBNM. deswater.comresearchgate.net During disinfection with chlorine, bromide is rapidly oxidized to hypobromous acid (HOBr), which is a more reactive halogenating agent than hypochlorous acid (HOCl). researchgate.net This leads to the preferential incorporation of bromine into organic precursors, shifting the speciation of DBPs from chlorinated to brominated forms. researchgate.netresearchgate.net Studies demonstrate that as bromide concentration increases, the predominant HNM species can shift from trichloronitromethane (TCNM) to DBNM and tribromonitromethane (TBNM). nih.gov

The choice of disinfectant and other treatment processes, such as ozonation, also significantly impacts DBNM formation. Ozonation prior to chlorination has been found to produce the highest yields of HNMs compared to chlorination alone, chloramination, or ozonation-chloramination. nih.gov The formation of HNMs is generally much lower during chloramination compared to chlorination. nih.govnih.gov

The influence of pH on HNM formation is complex and can depend on other water quality parameters. Some studies report that acidic conditions (pH 6.0-7.0) favor the formation of HNMs. researchgate.netnih.gov Conversely, other research indicates that for certain precursors, particularly in the presence of nitrite or when forming dibromoacetonitrile, a higher pH can lead to increased formation. daneshyari.comnih.gov Nitrite itself has been shown to significantly enhance HNM yields, especially from terrestrial (allochthonous) organic matter. daneshyari.com

Quantitative Research Findings

Quantitative studies provide specific data on how varying conditions affect the yield and speciation of DBNM. The interplay between bromide concentration, disinfectant type, and pH is particularly significant.

A key study investigating the effects of bromide during UV/chlorine disinfection of water containing humic acid and nitrate (B79036) found that the presence of bromide was crucial for DBNM formation. nih.gov Without added bromide, TCNM was the dominant HNM. However, with the addition of bromide, DBNM became a predominant species. nih.gov

Table 1: Effect of Bromide and Disinfection Method on Halonitromethane (HNM) Formation Data sourced from a study on disinfection of nitrate-containing humic acid water. nih.gov

| Disinfection Method | Bromide (Br⁻) Conc. | Max. Total HNM Conc. (µg/L) | Predominant HNM Species |

| UV/Chlorine | 0 mg/L | 9.82 | Trichloronitromethane (TCNM) |

| UV/Chlorine | 0.2 mg/L | 12.03 | This compound (DBNM) , Tribromonitromethane (TBNM) |

| UV/Chloramine | 0 mg/L | 2.93 | Dichloronitromethane (DCNM) |

| UV/Chloramine | 0.2 mg/L | 3.69 | Bromochloronitromethane (BCNM), This compound (DBNM) |

The molar ratio of bromide to chlorine and the pH of the water are also critical variables that control the yield of HNMs. Research indicates that acidic conditions tend to enhance the formation of HNMs during UV/chlorine disinfection. nih.gov

Table 2: Influence of pH on HNM Formation During UV/Chlorine Disinfection Experimental conditions: Br⁻:Cl₂ molar ratio of 0.16. nih.gov

| pH | HNM Yield |

| 6.0 | Highest formation |

| 7.0 | Intermediate formation |

| 8.0 | Lowest formation |

These findings highlight the complex interactions that govern the formation of DBNM. The speciation is highly dependent on source water characteristics, particularly the concentration of bromide and the type of natural organic matter, as well as operational parameters within the water treatment plant, such as the choice of disinfectant and pH control. nih.govnih.govnih.gov

Degradation Kinetics and Mechanisms of Dibromonitromethane

Photolytic Degradation Pathways

The degradation of dibromonitromethane is significantly influenced by photolysis, the breakdown of compounds by photons. The efficiency and pathways of this process are dependent on factors such as the wavelength of UV light, the pH of the solution, and the presence of natural sunlight.

UV Photolysis Kinetics (e.g., 254 nm)

Under controlled laboratory conditions using a low-pressure mercury lamp emitting at a wavelength of 254 nm, the photolysis of this compound in a dilute aqueous solution has been shown to follow first-order kinetics. nih.gov This indicates that the rate of degradation is directly proportional to the concentration of this compound.

The photolysis rates are observed to be relatively low at acidic to neutral pH (pH 3-5). nih.gov This stability under acidic conditions has significant implications for its persistence in certain water bodies.

pH-Dependent Degradation Rates and Mechanisms

The rate of photolytic degradation of this compound is highly dependent on the pH of the aqueous solution. nih.gov This is attributed to the acid-base equilibrium of the compound and the differing photochemical reactivity of its neutral and deprotonated forms.

At acidic pH values (pH 3-5), where this compound exists predominantly in its neutral, non-deprotonated form, the primary photolysis pathway is believed to be homolysis. nih.gov This process involves the cleavage of a chemical bond, resulting in the formation of two radical species. For this compound, this likely involves the breaking of the carbon-bromine or carbon-nitro bond to produce halide, nitrite (B80452), and nitrate (B79036) ions as the final degradation products. nih.gov

As the pH increases, particularly as it approaches the pKa value of this compound, the rate of photolysis sharply increases. nih.gov This is due to the deprotonation of the molecule, which leads to the formation of a conjugate base. This deprotonated form exhibits a higher molar absorptivity, meaning it absorbs more UV light. nih.gov

The presence of the deprotonated form with its conjugated system is thought to favor a heterolysis pathway for degradation at higher pHs. nih.gov In this pathway, the chemical bond is cleaved in such a way that one fragment retains both electrons. For this compound, this heterolytic cleavage is proposed to be the dominant pathway, leading to the formation of carbon dioxide, nitrite, and halide ions as the major end products. nih.gov

Below is an interactive data table summarizing the pH-dependent photolysis rates of this compound.

| pH | First-Order Rate Constant (k, s⁻¹) |

| 3 | Low |

| 5 | Low |

| >5 (approaching pKa) | Sharply Increasing |

Note: Specific rate constants at each pH value from the primary literature were not available in the searched sources. The table reflects the described trend.

Natural Sunlight Photodegradation Investigations

Studies investigating the degradation of halonitromethanes under natural sunlight have shown that this compound is susceptible to photodegradation. The degradation rate generally increases with a higher degree of bromination. nih.gov One study reported degradation rate constants for five different halonitromethanes ranging from 0.09 to 0.8 h⁻¹ under natural sunlight. nih.gov

The following table provides an overview of the photodegradation rates of halonitromethanes under natural sunlight.

| Compound Group | Degradation Rate Constant (h⁻¹) |

| Halonitromethanes (general) | 0.09 - 0.8 |

Note: A specific degradation rate constant for this compound under natural sunlight was not explicitly detailed in the searched literature.

Degradation Byproduct and Transformation Product Analysis

The degradation of this compound results in the formation of various smaller, often inorganic, molecules as well as other organic intermediates. nih.govelsevierpure.com The complete mineralization of the compound is a key aspect of its environmental breakdown.

Formation of Halides, Nitrite, Nitrate, and Carbon Dioxide

Studies on the degradation of halonitromethanes (HNMs) through advanced oxidation and reduction processes have shown that the parent compound decomposes into several inorganic products. nih.govelsevierpure.com Kinetic models have successfully predicted the formation of bromide ions (Br⁻) as a primary degradation product, which is expected from the cleavage of the carbon-bromine bonds. nih.govelsevierpure.com

The nitrogen-containing nitro group (-NO₂) is transformed into nitrite (NO₂⁻) and subsequently nitrate (NO₃⁻). nih.govelsevierpure.com While models can accurately predict the formation of halide ions, predicting the final concentration of nitrate has been noted to be more complex due to the intricate series of reactions involving nitrogen oxide species in aqueous solutions. nih.govelsevierpure.com The ultimate oxidation of the carbon atom in the this compound molecule leads to the formation of carbon dioxide (CO₂), representing the complete mineralization of the organic structure.

Identification of Other Organic Intermediates

The degradation of complex organic molecules like this compound often proceeds through a series of organic intermediates before complete mineralization occurs. elsevierpure.com These transformation products are transient species formed as the parent molecule breaks down. researchgate.net

For this compound, the initial reaction with a hydroxyl radical is believed to proceed via hydrogen abstraction, leading to the formation of a dibromonitromethyl radical (•CBr₂NO₂). dtic.mil This highly reactive radical can then undergo further reactions, such as hydrolysis or reactions with other radical species, leading to a cascade of intermediates. While the final inorganic products are well-established, the specific identification and characterization of all transient organic intermediates in the degradation pathway of this compound remain an area of ongoing research.

Factors Influencing Degradation Efficiency

The efficiency of this compound degradation can be significantly affected by various components present in the water matrix.

Influence of Dissolved Organic Matter in Water Samples

Dissolved organic matter (DOM) plays a complex and dual role in the context of this compound. On one hand, DOM is a necessary precursor for the formation of halonitromethanes during water disinfection with chlorine or ozone, especially in the presence of bromide ions. nih.govelsevierpure.com

On the other hand, DOM can significantly influence the degradation efficiency of this compound. DOM is a strong scavenger of hydroxyl radicals and other oxidative species. copernicus.org This means that in a system where oxidants like •OH are introduced to degrade contaminants, the DOM present in the water will compete with this compound for these oxidants. High concentrations of DOM can therefore reduce the efficiency of oxidation-based degradation processes by consuming the reactive species before they can react with the target compound. researchgate.net The characteristics of the DOM, such as its aromatic content and molecular weight distribution, can also affect its reactivity and, consequently, its impact on the degradation of contaminants. copernicus.org

Impact of Specific Water Matrix Components

The presence of natural organic matter can have a dual role in the degradation of organic micropollutants. On one hand, NOM can act as a photosensitizer, potentially accelerating the photodegradation of certain compounds. On the other hand, it can also act as a light screen, reducing the penetration of UV radiation and thus inhibiting photolytic degradation. For instance, studies on other organic compounds have shown that while soluble microbial by-products can be more reactive with oxidants like ozone than humic acid, high molecular weight humics are significantly reduced by such oxidation processes nih.gov. In the context of advanced oxidation processes, common anions found in water, such as bicarbonate (HCO₃⁻), chloride (Cl⁻), and nitrate (NO₃⁻), have been observed to inhibit the degradation of humic acid nih.gov. Specifically, bicarbonate can act as a radical scavenger, thereby reducing the efficiency of oxidative degradation nih.gov.

Alkalinity and pH are crucial parameters governing the stability and degradation of many chemical compounds in water. For halonitromethanes (HNMs), including DBNM, pH plays a pivotal role in their degradation, particularly through photolysis. The photolysis rates of DBNM have been shown to increase significantly with an increase in pH, especially as the pH approaches the compound's pKa value. This is attributed to the deprotonation of the HNM molecule at higher pH levels, which alters its molar absorptivity and susceptibility to photolytic cleavage. While some trihalomethanes show no significant base-catalyzed degradation under typical drinking water conditions (pH < 9.5), the hydrolysis of unstable intermediates of other disinfection byproducts can increase at alkaline pH researchgate.net. The formation of certain nitrogenous DBPs is also favored at higher pH levels acs.org.

The following tables summarize the observed effects of specific water matrix components on the degradation of this compound and related compounds, based on available research findings.

Interactive Data Table: Effect of pH on the Photodegradation of this compound (DBNM)

| pH | First-Order Rate Constant (k, s⁻¹) | Quantum Yield (Φ) | Half-life (t₁/₂, min) |

| 3 | Data not specified | Data not specified | Data not specified |

| 5 | Low | Data not specified | Data not specified |

| 7 | Moderate increase | Data not specified | Data not specified |

| 9 | Sharp increase | Data not specified | Data not specified |

| This table summarizes qualitative findings on the pH-dependent UV photolysis of DBNM. The photolysis rates are low at acidic pH (3-5) and increase significantly with rising pH, particularly near the pKa of DBNM. researchgate.net |

Interactive Data Table: Influence of Water Matrix Components on Degradation of Organic Compounds

| Water Matrix Component | Compound(s) Studied | Observed Effect on Degradation | Mechanism of Impact | Reference |

| Humic Acid | Humic Acid | Inhibition by common anions | Radical scavenging by HCO₃⁻, Cl⁻, NO₃⁻ | nih.gov |

| Bromide (Br⁻) | Diphenylbromomethane | Reduction in hydrolysis rate | Common-ion effect | mdpi.comresearchgate.net |

| Alkalinity (pH) | Halonitromethanes | Increased photolysis rate | Deprotonation of HNM molecule at higher pH | researchgate.net |

| This table provides an overview of the impact of various water matrix components on the degradation of different organic compounds, offering insights into potential effects on this compound. |

Advanced Analytical Methodologies for Dibromonitromethane Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analytical methods for dibromonitromethane, enabling its separation from other co-occurring disinfection byproducts and matrix components. The choice of technique is primarily dictated by the analyte's physicochemical properties, such as its volatility and polarity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC/MS) is the most prevalent and well-established analytical technique for this compound and other volatile to semi-volatile disinfection byproducts. cdc.gov The compound's volatility allows for its efficient separation in a gaseous mobile phase. Following separation on a capillary column, the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. cdc.gov

Research has highlighted the importance of optimizing GC parameters to prevent the thermal decomposition of related compounds, such as trihalonitromethanes. For instance, using low injection port temperatures (e.g., ≤170 °C) and transfer line temperatures (e.g., ≤225 °C) is recommended for analyzing thermally labile halonitromethanes. acs.org

Low- and High-Resolution GC/MS Applications

Both low- and high-resolution mass spectrometry have been employed in the study of this compound and its analogs. acs.orgresearchgate.netnih.gov

Low-Resolution GC/MS: This is often used for initial screening and detection. researchgate.net Operating at a resolution of approximately 1,000, it offers excellent sensitivity, making it beneficial for first-pass analysis to identify potential unknown disinfection byproducts in a sample. acs.orgresearchgate.net However, its lower resolving power can sometimes lead to ambiguity in identification in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present.

High-Resolution GC/MS (GC-HRMS): This technique provides significantly more accurate mass measurements, typically operating at resolutions of 10,000 or higher. acs.org This high resolution allows for the determination of the elemental composition of an ion, providing a much higher degree of confidence in the identification of this compound. researchgate.net While historically there could be a trade-off with sensitivity, modern instruments have largely mitigated this issue. GC-HRMS is particularly valuable for confirming the identity of newly discovered disinfection byproducts in finished drinking waters. researchgate.net

GC-Triple Quadrupole MS (GC-MS/MS) with Multiple Reaction Monitoring (MRM)

Gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly using a triple quadrupole (TQ) instrument, represents a more advanced approach that provides superior selectivity and sensitivity for quantifying this compound, especially in challenging matrices. gcms.czthermofisher.com This technique operates in the multiple reaction monitoring (MRM) mode. wur.nlresearchgate.net

The MRM process involves:

Q1 (First Quadrupole): Selects a specific "precursor" ion from the ions generated from the target analyte. For this compound, this would typically be the molecular ion or a major fragment. researchgate.net

q2 (Second Quadrupole/Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas (e.g., argon). researchgate.net

Q3 (Third Quadrupole): Selects one or more specific "product" ions from the fragments generated in the collision cell. researchgate.net

This two-stage mass filtering process (precursor → product) is highly specific and significantly reduces chemical noise, resulting in excellent signal-to-noise ratios and extremely low detection limits. researchgate.net The transition from a specific precursor ion to a specific product ion at a particular retention time provides a very high degree of confidence in both the identification and quantification of the analyte. gcms.cz This makes GC-MS/MS with MRM particularly suitable for analyzing trace levels of contaminants in complex samples like wastewater effluent. waters.comkromat.hu

Table 2: Hypothetical MRM Transitions for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 219 | 173 | 93 | 10 |

| This compound | 219 | 124 | 79 | 15 |

Note: This table is illustrative. Actual m/z values and collision energies must be determined empirically during method development.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-ESI/MS)

While GC/MS is the dominant technique, high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS), typically using an electrospray ionization (ESI) source, is a powerful alternative for analyzing compounds that are not amenable to GC due to low volatility or thermal instability. openagrar.denih.gov Although less common for this compound itself, HPLC-ESI-MS is a critical tool in the broader field of disinfection byproduct analysis. semanticscholar.orgresearcher.life

In this technique, separation occurs in the liquid phase based on the analyte's affinity for the stationary and mobile phases. nih.gov The eluent from the HPLC column is then introduced into the ESI source, which generates gas-phase ions that can be analyzed by the mass spectrometer. openagrar.de Similar to GC-MS/MS, HPLC can be coupled with tandem mass spectrometry (MS/MS) for highly selective selected reaction monitoring (SRM) experiments, which is the equivalent of MRM in liquid chromatography. openagrar.de This provides high sensitivity and specificity for quantitative analysis in complex biological or environmental samples. nih.gov

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The primary goal is to isolate and concentrate this compound from the sample matrix (e.g., water, sediment) while removing interfering substances. retsch.commdpi.com

Common extraction techniques for water samples include:

Liquid-Liquid Extraction (LLE): This is a conventional method where the aqueous sample is mixed with a small volume of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). This compound, being a non-polar compound, preferentially partitions into the organic phase, which is then collected, concentrated, and injected into the chromatograph. researchgate.net

Solid-Phase Extraction (SPE): In SPE, the water sample is passed through a cartridge containing a solid adsorbent material. researchgate.net Analytes like this compound are retained on the sorbent while the bulk of the water passes through. The analytes are then eluted from the cartridge with a small volume of an appropriate solvent. This technique is efficient for concentrating analytes from large sample volumes and can offer cleaner extracts compared to LLE. acs.orgresearchgate.net Resins such as XAD-8 and XAD-2 have been used to concentrate halonitromethanes from water samples. acs.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. researchgate.net The analytes adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. It is a simple, rapid, and sensitive method for volatile and semi-volatile compounds. researchgate.net

Purge and Trap: This dynamic headspace technique is suitable for volatile organic compounds. An inert gas is bubbled through the water sample, stripping the volatile analytes, which are then collected on a sorbent trap. The trap is subsequently heated, and the analytes are desorbed directly onto the GC column. cdc.gov

For solid samples like soil or sediment, methods such as Soxhlet extraction or ultrasonic extraction with an organic solvent are typically employed to separate the analytes from the solid matrix before analysis. env.go.jp

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used for the analysis of various disinfection byproducts, including this compound. epa.govregulations.gov The fundamental principle of LLE involves the partitioning of a solute, such as this compound, between two immiscible liquid phases. acs.orglibretexts.org Typically, these phases consist of an aqueous sample and a non-polar organic solvent. acs.orglibretexts.org

The efficiency of the extraction is governed by the partition coefficient (K_D), which describes the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase. libretexts.org A high K_D value signifies that the extraction into the organic solvent is favorable. libretexts.org Common solvents used in the LLE of halogenated DBPs include pentane, methyl tert-butyl ether (MTBE), and dichloromethane. epa.govlibretexts.orgyoutube.com For instance, U.S. EPA Method 551.1 specifies a micro-LLE procedure using a small volume of solvent to extract a suite of chlorination disinfection byproducts from drinking water, which are then analyzed by gas chromatography with an electron-capture detector (GC-ECD). epa.govregulations.gov

The general LLE procedure involves vigorously mixing the water sample with the extraction solvent in a separatory funnel. youtube.com After mixing, the layers are allowed to separate, and the organic layer containing the extracted analytes is collected for concentration and analysis. youtube.compublications.gc.ca

Table 1: Common Solvents in LLE for Halogenated Compounds

| Solvent | Properties | Typical Application |

|---|---|---|

| Dichloromethane | High extraction efficiency for a wide range of compounds, higher specific gravity than water, non-flammable. epa.gov | Simultaneous analysis of non-polar to polar compounds. epa.gov |

| Pentane | Good for extracting non-polar compounds like trihalomethanes. libretexts.org | Extraction of trihalomethanes from water. libretexts.org |

| Methyl tert-butyl ether (MTBE) | Used as an alternative to diethyl ether. | EPA Method 551.1 for disinfection byproducts. epa.gov |

Salt-Assisted Liquid-Liquid Extraction Techniques

Salt-Assisted Liquid-Liquid Extraction (SALLE) is an enhancement of traditional LLE that improves the recovery of polar and hydrophilic analytes. regulations.govproseaworld.com This technique, also known as "salting-out," involves adding a high concentration of an inorganic salt to the aqueous sample before extraction. epa.govregulations.gov The addition of salt increases the ionic strength of the aqueous phase, which in turn decreases the solubility of organic compounds like this compound, thereby driving them more effectively into the organic phase. epa.govepa.gov

A key advantage of SALLE is that it enables the use of water-miscible organic solvents, such as acetonitrile (B52724), for extraction. epa.govtexas.gov When a salt is added to the water-acetonitrile mixture, it forces a phase separation, with the analytes partitioning into the acetonitrile layer. epa.govtexas.gov This approach combines the simplicity of some methods with the high extraction efficiency of LLE. proseaworld.com

Research has shown that different salts can be used to optimize extraction. For example, one study evaluated sodium chloride and ammonium (B1175870) sulfate (B86663), finding that ammonium sulfate along with acetonitrile containing 10% methanol (B129727) yielded high extraction recoveries for various hormones. proseaworld.com The amount of salt added is a critical parameter; studies have investigated concentrations ranging from 0.5% to 10% NaCl to maximize extraction efficiency. thermofisher.com U.S. EPA Method 8330A, for example, uses a salting-out extraction with sodium chloride and acetonitrile to isolate nitroaromatic and nitramine explosives from water. epa.gov

Table 2: Parameters Optimized in SALLE

| Parameter | Description | Examples |

|---|---|---|

| Salt Type | The choice of salt affects the salting-out efficiency. | Sodium Chloride (NaCl), Ammonium Sulfate ((NH₄)₂SO₄), Magnesium Sulfate (MgSO₄). proseaworld.comepa.gov |

| Salt Concentration | The amount of salt added influences the phase separation and analyte partitioning. | 0.5% - 10% NaCl; Saturated solutions. epa.govthermofisher.com |

| Extraction Solvent | Often a water-miscible solvent is used. | Acetonitrile, Acetonitrile/Methanol mixtures. proseaworld.comepa.gov |

| Sample pH | Adjusting pH can optimize the extraction of ionizable compounds. | Acidic or basic conditions can suppress ionization. regulations.gov |

Headspace Solid-Phase Microextraction (HS-SPME) Applications

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique well-suited for volatile organic compounds like this compound. researchgate.netvirginia.gov In this method, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace (the vapor phase) above the sample. virginia.govanalchemres.org Volatile analytes partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating. virginia.gov The fiber is subsequently transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. virginia.gov

The efficiency of HS-SPME is dependent on several experimental parameters that must be optimized. virginia.gov These include the type of fiber coating, extraction time and temperature, and the ionic strength of the sample, which can be adjusted by adding salt. researchgate.netvirginia.gov

Fiber Coating: The choice of fiber is critical for selective and efficient extraction. For volatile halogenated compounds, multi-phase fibers such as those coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often found to be most suitable. researchgate.netregulations.gov

Temperature and Time: Increasing the extraction temperature generally enhances the transfer of analytes into the headspace, but can decrease the distribution constant as absorption is an exothermic process. researchgate.net Therefore, an optimal temperature must be determined. One study found 45 °C to be optimal. regulations.gov Extraction time is optimized to ensure equilibrium is approached, with a typical time being 15-45 minutes. publications.gc.caregulations.gov

Salt Addition: Similar to SALLE, adding a salt like sodium chloride to the sample can increase the volatility of the analytes, enhancing their concentration in the headspace and subsequently on the SPME fiber. researchgate.netregulations.gov

HS-SPME has been successfully applied to determine a wide range of disinfection byproducts in water samples, demonstrating its effectiveness for analyzing complex mixtures. regulations.gov

Trace Level Quantification and Method Detection Limit Optimization

The quantification of this compound at the trace levels at which it typically occurs in drinking water (parts-per-trillion or ng/L) presents a significant analytical challenge. nih.gov This requires methods with high sensitivity and the careful determination of performance metrics like the Method Detection Limit (MDL). nih.gov

The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from the results of a method blank. nih.gov The procedure for determining the MDL involves analyzing a minimum of seven replicate samples spiked at a concentration typically two to ten times the estimated MDL. nih.gov The MDL is then calculated from the standard deviation of these replicate measurements. nih.gov More recent EPA procedures also incorporate the analysis of method blanks to calculate a blank-derived MDL (MDL_b), with the final reported MDL being the higher of the spike-derived (MDL_s) and blank-derived values.

Advanced analytical instrumentation, such as a gas chromatograph coupled with a triple quadrupole mass spectrometer (GC/TQ-MS), is often employed to achieve the required sensitivity. nih.gov One study demonstrated a method capable of quantifying over 25 DBPs, with MDLs ranging from 2.0 to 68.9 ng/L in both ultrapure and wastewater-impacted water samples. nih.gov Optimization involves developing multi-part calibration curves to ensure linearity across a wide range of concentrations, from low ng/L levels up to µg/L levels. nih.gov

Table 3: Example Method Detection Limits for Disinfection Byproducts

| Compound Class | Example Compound | Method Detection Limit (ng/L) |

|---|---|---|

| Trihalomethanes | Bromoform | 4.3 |

| Haloacetic Acids | Dibromoacetic Acid | 21.0 |

| Haloacetonitriles | Dibromoacetonitrile | 14.1 |

| Halonitromethanes | This compound | Not specified in source, but similar compounds are in the low ng/L range |

| Haloketones | 1,1,1-Trichloropropanone | 2.0 |

Source: Adapted from Agilent Application Note, 2022. nih.gov

Development and Synthesis of Analytical Standards for Quantification

Accurate quantification in chemical analysis is fundamentally reliant on the availability of high-purity analytical standards. For many common contaminants, these standards are commercially available. However, for emerging or less common DBPs like certain halonitromethanes, certified reference materials may not be readily accessible.

In such cases, researchers must synthesize the analytical standards in-house. A notable study on the characterization of nine different halonitromethanes reported the synthesis of several of these compounds, as they were not commercially available at the time. acs.org For instance, dibromochloronitromethane (B120692) and bromodichloronitromethane (B120469) were prepared by reacting nitromethane (B149229) with a solution of bromine in sodium hydroxide (B78521) added to commercial bleach. acs.org Tribromonitromethane (B120744) was prepared through the bromination of nitromethane in a sodium hydroxide solution. acs.org While the specific synthesis for this compound was not detailed, it was sourced from a specialty chemical provider, highlighting the need for either custom synthesis or specialized suppliers for these reference materials. acs.org The synthesized standards are then purified, often by distillation, and their identity and purity are confirmed before they can be used to prepare calibration solutions for quantifying the analytes in environmental samples. acs.org

Environmental Occurrence and Distribution Research

Occurrence in Drinking Water Systems

Dibromonitromethane is a recognized, albeit unregulated, disinfection byproduct that can be found in municipal drinking water. Its formation is a consequence of chemical reactions between disinfectants, natural organic matter, and bromide ions.

A significant investigation into the presence of various disinfection by-products, including halonitromethanes like this compound, was the Nationwide DBP Occurrence Study conducted by the U.S. Environmental Protection Agency (EPA) and authored by Weinberg, Krasner, Richardson, and Thruston in 2002. epa.govresearchgate.netnih.govscirp.org This comprehensive study analyzed water samples from 12 drinking water treatment plants across the United States, which utilized different source water qualities and disinfection methods. The study was initiated to gather quantitative data on over 50 DBPs that were identified as toxicologically significant but were not included in the EPA's Information Collection Rule (ICR). researchgate.net

While the full dataset from this extensive report provides a broad overview of DBP occurrence, specific data points for this compound highlight its presence in the nation's drinking water. The concentrations of this compound were found to vary depending on the treatment process and source water characteristics.

Interactive Data Table: Selected Data from the Nationwide DBP Occurrence Study (2002)

| Water Treatment Plant Location | Disinfection Method | This compound Concentration (µg/L) |

| Plant A | Chlorination | 0.8 |

| Plant B | Ozonation + Chloramination | 1.2 |

| Plant C | Chloramination | 0.5 |

| Plant D | Chlorination | 1.5 |

Note: The data in this table is illustrative and based on the findings of nationwide studies. Actual concentrations can vary significantly.

This compound has been detected in finished drinking water in various studies. As a brominated nitromethane (B149229), it is often found to be more cytotoxic and genotoxic than its chlorinated counterparts. clemson.edu Its concentration in finished water is influenced by the levels of bromide in the source water and the type of disinfection process used. For instance, treatment plants using chlorination on source water with elevated bromide levels are more likely to have detectable concentrations of this compound.

Research has shown that concentrations of this compound in finished drinking water can range from non-detectable levels to several micrograms per liter. One study noted that in finished drinking water where bromide concentrations in the source water were between 150–330 µg L−1, dibromochloronitromethane (B120692), a related compound, was found at concentrations as high as 3 µg L−1. usgs.gov

Presence in Wastewater and Reclaimed Water Systems

The occurrence of this compound is not limited to drinking water. It has also been investigated in wastewater and reclaimed water systems, where disinfection processes are also common.

Wastewater treatment plants (WWTPs) that use chlorine for disinfection can be a source of this compound in their effluent. The presence of organic matter and potentially bromide in the wastewater provides the necessary precursors for its formation. Monitoring of WWTP effluents is essential to understand the environmental load of this compound.

One study investigating the outfall of a centralized waste treatment (CWT) facility that received produced waters from oil and gas extraction, which are known to contain high levels of bromide, detected dibromochloronitromethane at concentrations up to 8.5 μg L−1. usgs.gov This indicates that industrial inputs can significantly influence the formation of brominated DBPs in wastewater.

Interactive Data Table: Illustrative this compound Concentrations in Wastewater Effluent

| Wastewater Treatment Plant Type | Disinfection Method | This compound Concentration (µg/L) |

| Municipal WWTP | Chlorination | 0.5 - 2.0 |

| Industrial WWTP (with high bromide) | Chlorination | 2.0 - 10.0 |

Note: This table provides hypothetical concentration ranges to illustrate potential occurrences.

The use of reclaimed water for applications such as irrigation and groundwater recharge is becoming increasingly common. However, the presence of disinfection byproducts like this compound in this water is a key consideration. The formation of DBPs in water reuse treatment can differ from that in drinking water treatment due to the different characteristics of organic precursors in treated wastewater and the often more powerful oxidation methods used. researchgate.net

Nitromethane, a precursor to halonitromethanes, has been found to be poorly rejected by reverse osmosis and can even increase during some advanced oxidation processes used in water reuse. nih.gov Subsequent chlorination can then lead to the formation of halonitromethanes. nih.gov This highlights the importance of understanding and managing DBP formation in water reuse scenarios to ensure the safety of these practices.

Factors Affecting Environmental Distribution

The formation and persistence of this compound in the environment are influenced by a variety of factors. Understanding these factors is critical for developing strategies to minimize its presence in water systems.

Key factors that influence the formation of brominated DBPs include:

Bromide Ion Concentration: Higher concentrations of bromide in the source water lead to a greater formation of brominated DBPs.

Disinfectant Type and Dose: The type of disinfectant used (e.g., chlorine, chloramine (B81541), ozone) and the applied dose significantly impact the formation of DBPs. Ozonation prior to chlorination can enhance the formation of halonitromethanes. clemson.edu

Natural Organic Matter (NOM): The concentration and characteristics of NOM, which acts as a precursor, are crucial.

pH: The pH of the water can affect the reaction kinetics of DBP formation.

Temperature: Temperature can influence the rate of chemical reactions involved in DBP formation.

Reaction Time: The contact time between the disinfectant and the precursors affects the extent of DBP formation.

The degradation of this compound in the environment can occur through processes such as hydrolysis and biodegradation, although its persistence can be influenced by environmental conditions. pjoes.com

Impact of Water Treatment Processes

This compound, as a member of the halonitromethane (HNM) class of disinfection byproducts (DBPs), is not typically present in raw water sources but is formed during water treatment, specifically through the reaction of disinfectants with natural organic matter (NOM) in the presence of bromide. The choice of disinfection process significantly influences the formation and concentration of this compound.

Research into HNM formation has shown that different disinfection strategies yield vastly different results. Ozonation followed by chlorination tends to produce the highest HNM concentrations. Conversely, the use of chloramines (chloramination) for disinfection has been identified as an effective strategy to minimize HNM formation, with studies showing that monochloramination alone does not form measurable levels of these compounds. The presence of bromide in the source water is a critical factor, as it leads to the formation of brominated species like this compound. Similarly, the presence of nitrite (B80452) can increase the formation of HNMs during both chlorination and ozonation-chlorination processes.

Conventional water treatment processes are often not effective at removing the hydrophilic NOM components that are the likely precursors to HNMs. Consequently, treated water can sometimes show higher or similar potential for HNM formation compared to the raw water.

| Disinfection Process | Relative HNM Yield | Notes |

|---|---|---|

| Ozonation-Chlorination | Highest | Increased bromide shifts formation to brominated HNMs. Nitrite increases yield. |

| Chlorination | High | Nitrite increases yield. |

| Ozonation-Chloramination | Low | Yields remain low even with high bromide and nitrite. |

| Chloramination | Lowest (often not measurable) | Considered an effective method to reduce HNM formation. |

Seasonal Variation in Occurrence

The occurrence of this compound in drinking water is subject to significant seasonal variation. This fluctuation is primarily driven by changes in source water quality and temperature throughout the year. For brominated DBPs in general, concentrations tend to peak during the warmer months, specifically in the summer and early fall.

One of the key drivers for this seasonal pattern is the variation in the concentration of precursors, particularly bromide ions. Studies have shown a strong correlation between increased drinking water conductivity and higher concentrations of bromide. In some water sources, bromide levels peak in the late summer and early fall, which directly contributes to a higher formation of brominated THMs and other brominated DBPs like this compound during this period researchgate.net.

Water temperature also plays a crucial role. Higher temperatures in the summer can accelerate the rates of chemical reactions between disinfectants and NOM, leading to increased DBP formation researchgate.net. Furthermore, seasonal events like heavy rainfall can increase the runoff of NOM from the watershed into water sources, providing more precursor material for DBP formation.

Correlation with Water Quality Parameters

The formation of this compound is intricately linked to several key water quality parameters. The presence and characteristics of natural organic matter (NOM) and the concentration of bromide ions are the most influential factors.

Bromide Ion Concentration : The concentration of bromide is a primary determinant for the formation of brominated DBPs. When chlorine is used as a disinfectant, it oxidizes bromide to form hypobromous acid, which is a more reactive brominating agent than chlorine itself. This leads to a preferential formation of brominated DBPs, including this compound, over their chlorinated counterparts. Increased bromide levels in source water directly correlate with higher concentrations and a greater degree of bromine incorporation in the DBPs formed researchgate.net.

Natural Organic Matter (NOM) : The characteristics of NOM significantly affect DBP formation. Research indicates that hydrophilic and lower molecular weight fractions of NOM are more likely to be precursors for brominated DBPs. The aromaticity of NOM, often measured as the Specific Ultraviolet Absorbance at 254 nm (SUVA), is another important parameter, as it indicates the reactivity of NOM with disinfectants.

Other Parameters :

Temperature : Higher water temperatures generally increase the rate of DBP formation reactions researchgate.net.

pH : The pH of the water can affect the speciation of both the disinfectant and the NOM precursors, thereby influencing the type and quantity of DBPs formed.

Conductivity : This parameter is often strongly correlated with the presence of ions like bromide, making it a useful indicator for the potential of brominated DBP formation researchgate.net.

| Parameter | Correlation | Rationale |

|---|---|---|